molecular formula C12H16N2O B3050499 N-phenylpiperidine-1-carboxamide CAS No. 2645-36-5

N-phenylpiperidine-1-carboxamide

Cat. No.: B3050499
CAS No.: 2645-36-5
M. Wt: 204.27 g/mol
InChI Key: UICIJOHWFFTRLI-UHFFFAOYSA-N
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Description

N-Phenylpiperidine-1-carboxamide (CAS 2645-36-5) is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It serves as a versatile chemical building block and pharmacophore in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds featuring the this compound structure are of significant research interest. This scaffold is a key component in the design of novel potent analgesics targeting opioid receptors . Furthermore, structural analogs of this compound have been investigated as selective ligands for sigma receptors, which are implicated in modulating pain, depression, and neurodegenerative disorders . The piperidine carboxamide motif is also explored in the development of inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are key targets in the endocannabinoid system for treating pain and inflammation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICIJOHWFFTRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334299
Record name Piperidyl formanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2645-36-5
Record name Piperidyl formanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Ubiquitous Piperidine Scaffold: a Privileged Structure in Drug Discovery

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. thieme-connect.comnih.govresearchgate.net Its significance in medicinal chemistry stems from a combination of favorable properties. The three-dimensional and conformationally flexible nature of the piperidine scaffold allows for precise spatial orientation of substituent groups, enabling optimal interactions with biological targets. lifechemicals.com This "3D shape" and limited number of rotatable bonds can lead to the engineering of additional protein-ligand interactions that are not accessible to flat aromatic rings. lifechemicals.com

Furthermore, the introduction of piperidine moieties into drug candidates can modulate crucial physicochemical properties such as lipophilicity, solubility, and metabolic stability, thereby enhancing their pharmacokinetic profiles. thieme-connect.comresearchgate.net The ability to fine-tune these properties is a key advantage in the iterative process of drug design and optimization. The prevalence of piperidine scaffolds is evident in the commercial success of numerous drugs across various therapeutic areas, including anesthetics, antihistamines, and antipsychotics. lifechemicals.comexlibrisgroup.com More than 100 commercially available drugs contain a piperidine-based structure. lifechemicals.com

N Phenylpiperidine 1 Carboxamide: a Versatile Core for Pharmaceutical Innovation

Within the broad class of piperidine-containing compounds, the N-phenylpiperidine-1-carboxamide framework holds a special place in pharmaceutical research. This structure is characterized by a piperidine (B6355638) ring where the nitrogen atom is part of a carboxamide group, which is in turn attached to a phenyl ring. This specific arrangement of atoms provides a versatile platform for chemical modification, allowing researchers to systematically explore the structure-activity relationships (SAR) of its derivatives.

The this compound core is a key component in a variety of pharmacologically active agents. A notable example is its presence in the structure of potent analgesics. For instance, derivatives of 4-anilinopiperidine, which are closely related to the this compound structure, form the basis of the powerful synthetic opioid fentanyl and its analogues. painphysicianjournal.comnih.govwikipedia.org These compounds exert their effects by acting as agonists at the mu-opioid receptor. painphysicianjournal.comnih.gov The development of these agents, starting in the 1960s, marked a significant milestone in pain management. painphysicianjournal.com

The versatility of the this compound scaffold extends beyond analgesics. Research has demonstrated its potential in the development of agents targeting the central nervous system, including antipsychotics and antidepressants. wikipedia.orgnih.gov The ability to modify both the phenyl ring and the piperidine ring allows for the fine-tuning of receptor binding affinities and selectivities, a crucial aspect in the design of drugs with improved efficacy and reduced side effects.

A Historical Perspective on a Key Synthetic Intermediate

General Strategies for Piperidine Ring Formation Relevant to Carboxamide Scaffolds

The piperidine motif is a ubiquitous structural element in a vast array of pharmaceuticals and biologically active compounds. nih.gov Consequently, a diverse arsenal (B13267) of synthetic methods for its construction has been developed. These strategies can be broadly categorized into several key approaches.

Hydrogenation and Reduction Approaches to Piperidine Derivatives

One of the most direct and established methods for synthesizing the piperidine core is through the hydrogenation or reduction of pyridine (B92270) precursors. nih.gov This approach leverages the aromatic stability of pyridines, which can be overcome using various catalytic systems and reducing agents.

Catalytic Hydrogenation: The catalytic hydrogenation of pyridines is a fundamental process in modern organic synthesis. nih.gov This reaction typically involves the use of transition metal catalysts under elevated temperature and pressure. nih.gov Common catalysts include rhodium, palladium, and nickel. nih.govgoogle.com For instance, piperidine itself can be conveniently prepared by the catalytic hydrogenation of pyridine, often utilizing a nickel catalyst at temperatures between 170-200°C. nih.gov Recent advancements have focused on developing more selective and milder reaction conditions. Iridium(III)-catalyzed ionic hydrogenation has emerged as a robust method for the reduction of pyridines to functionalized piperidines, tolerating sensitive functional groups like nitro, azido, and bromo moieties. mdpi.com Electrocatalytic hydrogenation using a rhodium-on-carbon catalyst in an anion-exchange membrane electrolyzer also provides an efficient route to piperidines from pyridines at ambient temperature and pressure. nih.govnih.gov

Chemical Reduction: Besides catalytic hydrogenation, chemical reducing agents can also be employed. Sodium in ethanol (B145695) or tin in hydrochloric acid are classic examples of reagents used for pyridine reduction. nih.gov Borane derivatives, such as borane-pyridine complex (BAP) and ammonia (B1221849) borane, have been utilized for the metal-free transfer hydrogenation of pyridines, offering a practical alternative that avoids high-pressure hydrogen gas. sci-hub.seyoutube.com

Reductive Amination: Reductive amination is a powerful and versatile two-step method for forming C-N bonds, which can be applied to the synthesis of piperidine rings. nih.gov This process involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govprepchem.com This strategy is particularly useful in [5+1] annulation reactions for constructing the piperidine ring. prepchem.com Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov

Method Precursor Catalyst/Reagent Key Features Reference(s)
Catalytic HydrogenationPyridineRhodium, Palladium, Nickel, IridiumHigh pressure/temperature often required; recent methods offer milder conditions. nih.govgoogle.commdpi.comnih.govnih.gov
Chemical ReductionPyridineSodium/Ethanol, Tin/HCl, BoranesAvoids high-pressure H2; metal-free options available. nih.govsci-hub.seyoutube.com
Reductive AminationDicarbonyls, AminoaldehydesNaBH4, NaBH3CN, NaBH(OAc)3Versatile for substituted piperidines; involves imine/enamine intermediate. nih.govprepchem.com

Alkene Cyclization Strategies for Substituted Piperidines

Intramolecular cyclization of functionalized alkenes provides a powerful avenue for the synthesis of substituted piperidines, allowing for the controlled introduction of various substituents onto the heterocyclic ring. nih.govprepchem.com These strategies often rely on the activation of the alkene or the nitrogen-containing moiety to facilitate ring closure.

Metal-Catalyzed Cyclization: Transition metals, particularly palladium and gold, are frequently used to catalyze the cyclization of alkenylamines. prepchem.com For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. prepchem.com Palladium catalysts have been employed in enantioselective aza-Heck cyclizations of alkenylcarbamates under redox-neutral conditions, which is advantageous for substrates sensitive to oxidation. prepchem.com

Radical Cyclization: Radical-mediated cyclizations offer another effective route. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. prepchem.com Another approach involves the radical cyclization of 1,6-enynes initiated by triethylborane, proceeding through a complex cascade of reactions to form polysubstituted alkylidene piperidines. sigmaaldrich.com

Other Cyclization Methods: Other notable methods include intramolecular hydroamination, where an amine adds across a pendant alkene, and electrophilic cyclization, where an electrophile initiates ring closure. prepchem.com The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final piperidine product.

Cyclization Strategy Key Reagents/Catalysts Description Reference(s)
Metal-CatalyzedAu(I) complexes, Pd catalystsOxidative amination or aza-Heck cyclization of alkenylamines. prepchem.com
Radical CyclizationCo(II) complexes, TriethylboraneFormation of a radical species that initiates intramolecular cyclization. prepchem.comsigmaaldrich.com
Intramolecular HydroaminationRhodium catalystsAddition of an N-H bond across a C=C double bond within the same molecule. prepchem.com

Intermolecular Preparation Techniques for Piperidine Ring Assembly

Intermolecular strategies for piperidine synthesis involve the assembly of the ring from two or more separate components. prepchem.com These methods are highly valuable for creating molecular diversity as they allow for the combination of different building blocks.

A prominent example is the two-component intermolecular preparation of piperidines, which typically involves the formation of two new bonds, either a C-N and a C-C bond or two C-N bonds. prepchem.com Reductive amination, as mentioned earlier, can also be applied in an intermolecular fashion. prepchem.com For instance, the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine, is a widely used method for C-N bond formation in the context of [5+1] annulations to construct the piperidine ring. prepchem.com

The Petrenko-Kritschenko piperidone synthesis is a classic example of a multicomponent reaction where two moles of an aromatic aldehyde, a primary amine, and a dialkyl β-ketocarboxylate condense to form a 4-piperidone. nih.gov

Cascade and Annulation Methods for Piperidine Synthesis

Cascade reactions, also known as tandem or domino reactions, and annulation methods offer highly efficient pathways to complex piperidine structures by forming multiple chemical bonds in a single synthetic operation without isolating intermediates. prepchem.com

Cascade Reactions: These reactions can be initiated in various ways. For example, a reductive hydroamination/cyclization cascade of alkynes can be triggered by acid-mediated alkyne functionalization to form an enamine, which then cyclizes and is subsequently reduced to the piperidine. prepchem.comsigmaaldrich.com Biocatalytic cascades have also been developed, using a combination of enzymes such as carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) to synthesize mono- and disubstituted piperidines from keto acids or keto aldehydes. researchgate.net

Annulation Methods: Annulation refers to the formation of a new ring onto a pre-existing molecule. A [5+1] annulation method, for instance, can be achieved through a hydrogen borrowing cascade catalyzed by iridium(III) complexes. prepchem.com This process involves the oxidation of a hydroxyl group, amination, and subsequent imine reduction. prepchem.com Tunable [4+2] and [3+2] annulations have also been developed, where the reaction pathway can be switched between radical and polar cyclization to selectively synthesize piperidines or pyrrolidines from common starting materials. google.com Organocatalytic Mannich reaction followed by reductive cyclization represents a formal [4+2] cycloaddition for the one-pot synthesis of functionalized piperidines. acs.org

Specific Synthetic Routes to the this compound Core

Once the piperidine ring is formed, the subsequent key step in synthesizing this compound is the introduction of the N-phenylcarboxamide moiety.

Formation of the Carboxamide Moiety via Isocyanate Reactions

A direct and efficient method for the synthesis of this compound involves the reaction of piperidine with phenyl isocyanate. In this reaction, the nucleophilic nitrogen atom of the piperidine ring attacks the electrophilic carbon atom of the isocyanate group. This addition reaction proceeds readily to form the stable urea (B33335) derivative, this compound.

For example, the reaction of a substituted piperidine with phenyl isocyanate in a solvent like toluene (B28343) can lead to the precipitation of the corresponding this compound product in good yield. prepchem.com Similarly, the reaction of phenyl isothiocyanate with piperidine in refluxing ethanol yields the corresponding N-phenylpiperidine-1-carbothioamide. nih.gov

This method is widely applicable for the synthesis of a variety of N-aryl and N-alkyl carboxamides and ureas. The general reaction involves the addition of an amine to an isocyanate, and it is a common strategy in the synthesis of biologically active molecules.

Reactant 1 Reactant 2 Solvent Product Yield Reference
1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazolePhenyl isocyanateTolueneN-phenyl-4-[1-(4-trifluoromethyl)phenyl]-1H-indazol-3-yl]piperidine-1-carboxamide66% prepchem.com
Phenyl isothiocyanatePiperidineEthanolN-Phenylpiperidine-1-carbothioamide86% nih.gov
5-phenyl imidazolen-hexylisocyanatePyridineN-Hexyl-4-phenyl-1H-imidazole-1-carboxamide-

Synthesis of Diverse this compound Derivatives and Analogues

The structural scaffold of this compound lends itself to extensive derivatization, allowing for the creation of a wide array of analogues with diverse functionalities. These synthetic efforts are often driven by the desire to explore structure-activity relationships for various biological targets.

Multi-step Synthetic Pathways for Complex Fused Heterocyclic Derivatives (e.g., Triazole-Amides)

The synthesis of complex derivatives often involves multi-step sequences to construct fused heterocyclic systems. For instance, the creation of quinoline-piperazine derivatives bearing phenylhydrazinecarbothioamide moieties highlights a sophisticated approach to building complex molecules with potential biological activity. nih.gov While not directly this compound, the principles of multi-step synthesis to create complex amide-containing heterocycles are transferable. Such pathways often involve the sequential formation of different rings and the introduction of various substituents.

Similarly, the synthesis of phenazine-1-carboxylic acid derivatives from diverse anilines in 3 to 4 linear steps showcases a strategy for rapid diversification. rroij.com This approach could be adapted to generate a library of this compound analogues by replacing the phenazine (B1670421) core with a piperidine ring and coupling it to a variety of anilines. The synthesis of 1-phenylcyclopropane carboxamide derivatives also provides a template for multi-step synthesis, involving the initial formation of a substituted cyclopropane (B1198618) carboxylic acid followed by amide coupling. nih.gov

Derivatization via Functionalization of the Piperidine Ring and Phenyl Group

The functionalization of both the piperidine ring and the phenyl group of this compound is a key strategy for creating diverse analogues. The piperidine ring, a prominent feature in many pharmaceuticals, can be functionalized at various positions. nih.gov Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective functionalization of the piperidine ring, allowing for the introduction of substituents at the C2, C3, and C4 positions. nih.gov The site selectivity can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov

The phenyl group can also be readily modified. A general method for preparing N-phenylpyrazole-1-carboxamides involves coupling a pyrazolecarboxylic acid with an aniline (B41778) derivative. google.com This approach allows for the introduction of a wide variety of substituents on the phenyl ring by starting with different aniline precursors.

The synthesis of phenyl piperidine-1-carboxylate, a related carbamate (B1207046), involves the reaction of piperidine with phenyl chloroformate. nih.gov This highlights a straightforward method for attaching a substituted phenyl group to the piperidine nitrogen, which could be further modified to the carboxamide.

Design and Synthesis of this compound as Curcumin (B1669340) Mimics

The design and synthesis of this compound derivatives as curcumin mimics represents a targeted approach to creating compounds with potential chemopreventive properties. Curcumin, a natural product, has a variety of biological activities, but its therapeutic potential is limited by poor bioavailability. Creating mimics with improved properties is therefore an active area of research.

One approach involves the synthesis of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides. researchgate.net These compounds are prepared through the reaction of 3,5-bis(arylidene)-4-piperidones with an appropriate isocyanate. researchgate.net Another strategy focuses on 3,5-diylidene-4-piperidones bearing an alkyl sulfonyl group attached to the piperidinyl nitrogen, which are also considered curcumin mimics. nih.gov These mimics are designed to enhance physicochemical properties and have been investigated for their ability to induce NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme involved in detoxification. nih.gov

The rationale behind these mimics is to retain the key structural features of curcumin responsible for its biological activity while modifying the scaffold to improve its drug-like properties. The this compound core provides a versatile platform for this purpose.

Rational Design and Synthesis of N-Phenylalkyl-Substituted Tramadol (B15222) Derivatives

The rational design and synthesis of N-phenylalkyl-substituted tramadol derivatives is another example of targeted drug design. Tramadol is an atypical opioid analgesic, and researchers have sought to develop novel analogues with improved properties. nih.govresearchgate.net Based on molecular modeling studies, it was found that the N-substituent of tramadol's active metabolite and related compounds interacts with a hydrophobic pocket in the μ-opioid receptor. nih.govresearchgate.net

This led to the design and synthesis of a series of N-phenylalkyl derivatives of the tramadol scaffold. nih.govresearchgate.net The synthetic route typically involves the reaction of cyclohexanone (B45756) with an N-methylphenylalkylamine to form the aminomethyl cyclohexanone intermediate. researchgate.net This is then further elaborated to the final tramadol derivatives. These studies have revealed that, unlike morphine, bulky N-substitution in tramadol derivatives does not necessarily lead to improved opioid-like activities, indicating a different structure-activity relationship for this class of compounds. nih.govresearchgate.net

Elucidation of Critical Pharmacophoric Features for Biological Activity

The essential structural components, or pharmacophoric features, of this compound analogues are crucial for their biological effects. These features include a hydrogen bond acceptor (the carboxamide oxygen), a hydrogen bond donor (the carboxamide nitrogen), a hydrophobic aromatic region (the phenyl ring), and a basic nitrogen atom within the piperidine ring. The spatial arrangement of these features dictates the molecule's ability to bind to its target receptor.

For instance, in a series of O-biphenyl carbamates designed as dual modulators of the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase, the carbamate group and the biphenyl (B1667301) moiety were identified as key pharmacophoric elements. birmingham.ac.uk The precise positioning of these groups within the receptor's binding pocket is essential for achieving the desired biological activity. birmingham.ac.uk

Impact of Substituent Modifications on Target Interaction and Potency

Modifying the substituents on the this compound scaffold has a profound impact on the compound's potency and its interaction with the target. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and efficacy.

The introduction of various aryl and heteroaryl groups on both the phenyl and piperidine rings has been extensively explored to enhance biological activity. These substitutions can lead to additional binding interactions, such as pi-pi stacking or hydrogen bonds, with the target protein.

In the development of CCR2 chemokine receptor antagonists, a novel N-aryl piperazine-1-carboxamide (B1295725) series was discovered. researchgate.net Early analogues in this series showed potency but also inhibited the hERG cardiac ion channel. researchgate.net Structural modifications that decreased lipophilicity and basicity, such as replacing the piperidine ring with a morpholine (B109124) ring, resulted in an improved margin over hERG inhibition. researchgate.net

Similarly, in a series of GSK-3β kinase inhibitors, the inhibitory activity of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides was highly dependent on the substituents on the phenyl ring and the nature of the terminal heterocyclic fragment. nih.gov The most potent compounds featured 3,4-di-methyl or 2-methoxy substituents on the phenyl ring and a 3-pyridine fragment attached to the 1,2,4-oxadiazole (B8745197) heterocycle. nih.gov

The synthesis of N-(4-phenoxyphenyl)pyridinecarboxamides and N-(4-phenoxyphenyl)pyrazinecarboxamides and their testing against Cydia pomonella (L.) eggs revealed that these compounds exhibited moderate ovicidal activity. nih.gov This activity was correlated with an increase in the developmental period of the eggs, suggesting a juvenile hormone-like mechanism. nih.gov

The following table summarizes the effects of various aryl and heteroaryl substitutions on the biological activity of this compound analogues:

Compound Series Substitution Effect on Biological Activity
N-aryl piperazine-1-carboxamidesReplacement of piperidine with morpholineReduced hERG inhibition, improved safety profile researchgate.net
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides3,4-di-methyl or 2-methoxy on phenyl ring; 3-pyridine on oxadiazoleIncreased GSK-3β kinase inhibitory potency nih.gov
N-(4-phenoxyphenyl)pyridinecarboxamidesPhenoxyphenyl groupModerate ovicidal activity against Cydia pomonella eggs nih.gov

The length and nature of alkyl chains attached to the this compound core can significantly influence biological activity. These modifications primarily affect the compound's hydrophobicity and its ability to fit into specific binding pockets.

In a study of cannabimimetic indoles, the length of the N-1 alkyl chain was found to be a critical determinant for binding to cannabinoid CB1 and CB2 receptors. nih.gov High-affinity binding required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to a heptyl group led to a significant decrease in binding at both receptors. nih.gov

Similarly, for a series of cationic amphiphilic aggregation-induced emission luminogens, the length of the alkyl chain was a key factor in modulating their selective antibacterial activity against Gram-positive bacteria. nih.gov An intermediate alkyl chain length resulted in superior antibacterial performance. nih.gov

The electronic properties of substituents on the phenyl ring, whether they are electron-withdrawing or electron-donating, play a crucial role in modulating the biological activity of this compound analogues. These groups can alter the pKa of the molecule and its ability to form hydrogen bonds or other electronic interactions with the target.

In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as FOXM1 inhibitors, it was found that compounds bearing a cyano (-CN) group, an electron-withdrawing group, at position 2 of the phenyl ring decreased FOXM1 expression. mdpi.comnih.govnih.gov The presence of a halogen at position 4 further influenced this activity. mdpi.comnih.govnih.gov Molecular docking studies suggested that the increased binding energy was particularly noticeable for strong electron-withdrawing groups like -NO2 and -CN compared to the less polar -CF3 or the electron-donating -CH3 group. mdpi.comnih.gov

Research on pyrimidine-based compounds as metalloproteinase-7 inhibitors showed that the addition of an electron-withdrawing group (–CF3) significantly improved the hydrogen bond strength with key amino acid residues in the enzyme's active site. scielo.br In contrast, some electron-donating groups like -OC2H5 did not sufficiently alter the molecule's reactivity to produce a highly cytotoxic compound. scielo.br

The following table illustrates the impact of electron-withdrawing and electron-donating groups on the activity of this compound analogues:

Compound Series Substituent Type Position Effect on Biological Activity
N-phenylthieno[2,3-b]pyridine-2-carboxamidesElectron-withdrawing (-CN)Phenyl ring, position 2Decreased FOXM1 expression mdpi.comnih.govnih.gov
N-phenylthieno[2,3-b]pyridine-2-carboxamidesElectron-withdrawing (-NO2, -CN)Phenyl ring, position 2Increased binding energy to FOXM1 mdpi.comnih.gov
Pyrimidine-based inhibitorsElectron-withdrawing (-CF3)Phenyl ringImproved hydrogen bonding with metalloproteinase-7 scielo.br
Pyrimidine-based inhibitorsElectron-donating (-OC2H5)Phenyl ringLess efficient cytotoxicity scielo.br

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the SAR of this compound analogues. Different stereoisomers of the same compound can exhibit vastly different biological activities due to their differential interactions with chiral biological targets like receptors and enzymes.

This highlights the importance of controlling stereochemistry during the synthesis of this compound analogues to optimize their therapeutic potential and minimize off-target effects.

Conformational Restriction Studies and Their Contribution to Potency and Selectivity

The exploration of conformationally restricted analogues of this compound and related scaffolds has emerged as a critical strategy in medicinal chemistry to enhance binding affinity and selectivity for various receptor targets. By introducing rigidifying elements into the flexible piperidine ring, researchers can lock the molecule into specific spatial arrangements, thereby probing the optimal conformation for receptor interaction. This approach not only helps in understanding the bioactive conformation of the ligand but also can lead to the development of compounds with improved pharmacological profiles.

One notable approach to conformational restriction involves the introduction of bridging moieties across the piperidine ring. This strategy was effectively employed in the study of a potent P2Y14 receptor antagonist, which features a phenyl-piperidine core. nih.gov To investigate the impact of conformational rigidity on receptor affinity, a series of bridged piperidine analogues were synthesized and evaluated. These modifications aimed to systematically explore how constraining the piperidine ring's flexibility would influence its interaction with the receptor. nih.gov

The synthesized analogues included various bridged systems such as 2-azanorbornane, nortropane, and isoquinuclidine structures. The introduction of these bridges effectively restricts the number of accessible conformations of the piperidine ring, forcing the phenyl and carboxamide substituents into more defined spatial orientations. The rationale behind this approach is that one or more of these rigid conformations may more closely mimic the ideal binding pose required for high-affinity receptor engagement. nih.gov

The research findings indicated that appropriate conformational restriction can indeed be beneficial for potency. For instance, a pure (S,S,S) 2-azanorbornane enantiomer not only preserved but demonstrated a threefold higher affinity for the P2Y14 receptor compared to its parent, more flexible compound. nih.gov This suggests that the rigidified scaffold of the 2-azanorbornane ring system holds the key pharmacophoric elements in a more favorable orientation for binding to the receptor.

The following table presents data from a study on conformationally restricted bridged piperidine analogues, highlighting the impact of different bridging systems on their potency at the human P2Y14 receptor.

Table 1: Potency of Conformationally Restricted this compound Analogues at the Human P2Y14 Receptor

Compound Bridging Moiety IC50 (nM) nih.gov
1 None (Flexible Piperidine) 1.8
15 (1S,2S,4S)-2-Azanorbornane 0.6
16 (1R,2R,4R)-2-Azanorbornane 5.4
29 Nortropane 10.3
30 Isonortropanol 21.3

| 34 | Isoquinuclidine | 15.6 |

The data clearly illustrates that the introduction and nature of the conformational restriction have a significant impact on the biological activity. While some rigid analogues, like the (S,S,S) 2-azanorbornane derivative 15 , showed enhanced potency, other bridged systems resulted in a decrease in affinity compared to the flexible parent compound 1 . nih.gov This underscores the importance of the specific geometry conferred by the restriction. The differing activities of the enantiomeric 2-azanorbornane analogues (15 and 16 ) further emphasize the stereochemical sensitivity of the receptor binding pocket. nih.gov

In essence, the study of conformationally restricted this compound analogues provides invaluable insights into the structure-activity relationship. By systematically rigidifying the piperidine core, it is possible to identify optimal conformations for receptor binding, leading to the design of more potent and potentially more selective ligands. The success of this strategy, as evidenced by the enhanced affinity of certain bridged analogues, validates the use of conformational restriction as a powerful tool in drug discovery. nih.gov

Mechanistic Investigations of N Phenylpiperidine 1 Carboxamide Interactions at the Molecular Level

Ligand-Receptor Binding Mechanisms

The binding of a ligand like N-phenylpiperidine-1-carboxamide to a receptor is a highly specific process of molecular recognition. The phenylpiperidine scaffold is a well-established pharmacophore that interacts with numerous receptors, including opioid, sigma, and chemokine receptors. painphysicianjournal.comnih.govnih.gov The binding affinity and selectivity are determined by the sum of individual interactions, such as hydrogen bonds, electrostatic forces, and hydrophobic contacts, which collectively stabilize the ligand-receptor complex. The typical pharmacophoric features include a basic alkylamine moiety, which is often protonated at physiological pH, and hydrophobic aromatic regions that engage with corresponding pockets in the receptor. nih.gov

Hydrogen bonds are critical for the specificity of ligand-receptor binding, providing directional interactions that help to correctly orient the ligand within the binding pocket. In this compound, the secondary amine of the carboxamide group (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. The nitrogen atom within the piperidine (B6355638) ring can also act as a hydrogen bond acceptor.

Studies of structurally related compounds provide insight into these potential interactions. For instance, crystal structure analysis of N-phenylpiperidine-1-carbothioamide reveals intermolecular N-H⋯S hydrogen bonds. nih.gov In analogous arylpiperazine ligands binding to the β1-adrenergic receptor, the piperazine (B1678402) ring is positioned between key amino acid residues like asparagine and aspartate, indicating the formation of stabilizing hydrogen bonds. acs.org These interactions are crucial for anchoring the molecule within the active site.

Table 1: Potential Hydrogen Bonding Sites in this compound
Functional GroupAtomRolePotential Receptor Partner (Amino Acid Residue)
CarboxamideAmide Hydrogen (N-H)DonorAspartate (Asp), Glutamate (B1630785) (Glu), Serine (Ser)
CarboxamideCarbonyl Oxygen (C=O)AcceptorSerine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)
PiperidineRing NitrogenAcceptorSerine (Ser), Threonine (Thr)

Electrostatic interactions, particularly salt bridges, can contribute significantly to the binding energy and specificity of a ligand-receptor complex. A salt bridge is a combination of hydrogen bonding and electrostatic attraction between two ionized groups. nih.gov They are known to be geometrically specific and play key roles in molecular recognition and catalysis. nih.govnih.gov

For this compound, the nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH, acquiring a positive charge. This cationic center can then form a strong salt bridge with a negatively charged carboxylate group from an aspartate (Asp) or glutamate (Glu) residue within the receptor's binding site. This type of interaction is a well-documented feature for many ligands that bind to GPCRs, where an acidic residue often serves as a primary anchor point for the ligand's basic amine. nih.gov The disruption of such a salt bridge has been shown to lead to a significant decrease in binding affinity and catalytic activity in enzyme systems. nih.gov

Hydrophobic interactions are a major driving force for ligand binding, arising from the tendency of nonpolar surfaces to associate in an aqueous environment. The phenyl ring and the aliphatic piperidine ring of this compound provide significant nonpolar surface area for such interactions. Receptor binding pockets often contain hydrophobic regions lined with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. The phenyl ring can fit into these hydrophobic pockets, displacing water molecules and leading to a favorable increase in entropy. nih.gov

In addition to general hydrophobic contacts, the aromatic phenyl ring can participate in more specific π-interactions:

π-π Stacking: The phenyl ring can stack with the aromatic side chains of residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

C-H-π Interactions: The electron-rich face of the phenyl ring can interact with C-H bonds from the receptor. nih.gov

Studies on related ligands confirm the importance of these interactions. For example, the binding site of sigma-1 receptors features hydrophobic pockets that accommodate aromatic moieties, and arylpiperazine ligands have been observed positioning their phenyl substituents adjacent to hydrophobic helices within the β1-adrenergic receptor. nih.govacs.org

The three-dimensional shape of a ligand and its complementarity to the receptor's binding site are paramount for high-affinity binding. Steric hindrance occurs when the size and shape of the ligand clash with the topology of the binding pocket, preventing optimal binding. This principle is a key determinant of receptor selectivity. A ligand may bind tightly to one receptor subtype whose pocket perfectly accommodates its structure, while binding poorly or not at all to another subtype where steric clashes occur.

Research on bridged piperidine analogues highlights the role of steric constraints. By altering the conformation of the piperidine ring with chemical bridges, researchers can probe the steric tolerance of a receptor. nih.gov The ability of some receptors to accommodate bulky, conformationally constrained analogues suggests a degree of flexibility and tolerance in the binding site. nih.gov Conversely, for other receptors, even small changes to the ligand's structure can introduce steric hindrance that abolishes binding. Therefore, the specific conformation and size of the this compound molecule are critical factors that modulate its selectivity profile across different receptor families.

Enzyme Inhibitory Mechanisms

Beyond receptor binding, piperidine-containing compounds are known to act as inhibitors of various enzymes. nih.gov The mechanism of inhibition often involves the molecule binding to the enzyme's active site, the allosteric site, or interfering with the binding of a necessary cofactor. The carboxamide functional group can mimic a peptide bond, making such compounds effective inhibitors of proteases and other enzymes that process peptide substrates.

A primary mechanism of enzyme inhibition is substrate competition, where the inhibitor molecule structurally resembles the enzyme's natural substrate. The inhibitor binds reversibly to the active site, physically blocking the substrate from binding and preventing the catalytic reaction from occurring. The effectiveness of a competitive inhibitor is determined by its affinity for the active site relative to the substrate.

This compound can act as a competitive inhibitor by occupying the active site of an enzyme through the same types of molecular interactions used in receptor binding:

Hydrogen bonds from the carboxamide group can mimic the interactions of a peptide substrate.

Hydrophobic interactions from the phenyl and piperidine rings can engage with nonpolar pockets in the active site. nih.gov

Electrostatic interactions from a protonated piperidine ring can anchor the inhibitor to a charged residue in the active site.

Studies on related piperidine derivatives have demonstrated their ability to inhibit enzymes like the IKKβ kinase through stable hydrophobic interactions within the catalytic pocket. nih.gov Furthermore, piperine, a natural product containing a piperidine ring, is a known inhibitor of the metabolic enzyme CYP3A4, highlighting the potential for this scaffold to interact with enzyme active sites. mdpi.com

Table 2: Examples of Enzyme Inhibition by Related Piperidine Derivatives
Compound ClassTarget EnzymeKey Interaction FeatureReference
Piperidine-4-carboxamide derivativesCCR5 (HIV co-receptor)High binding affinity (IC50 = 3.5 nM for TAK-220) nih.gov
Thieno[2,3-b]pyridine-2-carboxamide derivativesForkhead Box M1 (FOXM1)Anti-proliferative activity (IC50 comparable to lead compound) nih.gov
PiperineCytochrome P450 3A4 (CYP3A4)Inhibition of enzyme activity, increasing substrate AUC mdpi.com
2-amino-4-(1-piperidine) pyridine (B92270) derivativesAnaplastic lymphoma kinase (ALK)Inhibition of clinically resistant kinase nih.gov

Allosteric Modulation Mechanisms

Derivatives and structural analogs of this compound, particularly diarylureas, have been identified as allosteric modulators of the Cannabinoid CB1 receptor. nih.govnih.gov These compounds function as negative allosteric modulators (NAMs). nih.govnih.gov Unlike orthosteric antagonists that directly block the agonist binding site, these NAMs bind to a distinct, topographically separate allosteric site on the receptor. nih.gov This binding event induces a conformational change in the receptor that indirectly modulates the binding and/or efficacy of orthosteric agonists.

The primary mechanism of action for these NAMs is the reduction of agonist signaling efficacy. nih.govnih.gov In functional assays, such as those measuring calcium mobilization, this compound-related compounds have been shown to dose-dependently decrease the maximum effect (Emax) produced by a CB1 receptor agonist. nih.govnih.gov While they modulate the functional output, these compounds have also been observed to increase the specific binding of radiolabeled agonists like [3H]CP55,940, a characteristic that highlights the complex nature of allosteric modulation where effects on agonist binding and efficacy can be distinct. nih.govnih.gov This dual action—enhancing binding while reducing efficacy—is a hallmark of certain CB1 allosteric modulators. nih.gov The ability to "fine-tune" the endogenous cannabinoid system rather than completely blocking it makes these NAMs a subject of significant research interest as an alternative therapeutic approach. nih.govnih.gov

Detailed structure-activity relationship (SAR) studies on related diarylurea scaffolds have provided insight into the molecular features required for this allosteric activity.

Structural PositionFindingImpact on Activity
2-Aminopyridine Moiety Alkyl substitution is important for activity.Potency is sensitive to the nature of the substituent at this position. nih.govnih.gov
Central Phenyl Ring The urea (B33335) linkage connects to this ring.The geometry and substitution pattern influence binding to the allosteric pocket.
Terminal Phenyl Group Electron-deficient aromatic groups are favored.Replacing the chloro-substituent with other electron-withdrawing groups can maintain or alter potency. nih.gov

This table summarizes key structure-activity relationship findings for diarylurea-based CB1 negative allosteric modulators related to this compound.

Fundamental Mechanistic Pathways of Chemical Reactions Involving the Carboxamide Moiety

The carboxamide moiety is a cornerstone functional group in organic chemistry and biochemistry, characterized by several fundamental reaction pathways. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the potential for the nitrogen atom's lone pair to participate in resonance.

One of the most fundamental reactions of the carboxamide group is hydrolysis, which cleaves the robust amide bond to yield a carboxylic acid and an amine. libretexts.org This transformation typically requires harsh conditions, such as prolonged heating in the presence of a strong acid or base, due to the stability imparted by resonance between the nitrogen lone pair and the carbonyl group. jove.combyjus.com

Acid-Catalyzed Hydrolysis : This mechanism begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. jove.comyoutube.com A weak nucleophile, typically water, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Following a proton transfer from the oxygen to the nitrogen, the C-N bond is cleaved, expelling the amine as a good leaving group (in its protonated, ammonium (B1175870) form). libretexts.orgjove.com A final deprotonation of the carbonyl oxygen yields the carboxylic acid product. youtube.com The protonation of the resulting amine prevents the reverse reaction, driving the equilibrium toward the products. youtube.com

Base-Promoted Hydrolysis : Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion, directly attacks the amide's carbonyl carbon. libretexts.orgjove.com This addition forms a tetrahedral alkoxide intermediate. byjus.com The carbonyl double bond is then reformed, which results in the elimination of an amide anion (R₂N⁻), a very poor leaving group. libretexts.org This step is typically the rate-limiting step. In the final, irreversible step, the strongly basic amide anion deprotonates the carboxylic acid to form a carboxylate salt and a neutral amine, driving the reaction to completion. libretexts.orgjove.com

The carboxamide moiety is also a key structural feature in many enzyme inhibitors, where it participates in more complex, targeted reaction mechanisms. In a notable class of protease inhibitors, the carboxamide is part of an α-ketoamide "warhead." nih.govacs.org

Enzyme Inhibition via Covalent Modification : The mechanism involves the α-keto group enhancing the electrophilicity of the adjacent carbonyl carbon. acs.org A nucleophilic residue in the enzyme's active site, such as the thiol group of a cysteine, attacks this electrophilic carbon. nih.gov This attack results in the formation of a reversible, covalent tetrahedral adduct, often a thiohemiketal. acs.org This adduct is a stable mimic of the transition state of the natural peptide substrate cleavage, effectively blocking the enzyme's catalytic activity. nih.gov The stability of this enzyme-inhibitor complex is further enhanced by hydrogen bonds formed between the inhibitor's keto and amide oxygens and residues within the enzyme's "oxyanion hole". acs.org

Reaction PathwayKey Mechanistic StepsResulting Products
Acid-Catalyzed Hydrolysis 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer to nitrogen.4. Elimination of protonated amine.Carboxylic Acid + Ammonium Salt libretexts.org
Base-Promoted Hydrolysis 1. Nucleophilic attack by hydroxide.2. Formation of tetrahedral intermediate.3. Elimination of amide anion.4. Irreversible deprotonation of carboxylic acid.Carboxylate Salt + Amine libretexts.org
Enzyme Inhibition (α-Ketoamide) 1. Nucleophilic attack by active site residue (e.g., Cys).2. Formation of a reversible covalent tetrahedral adduct (thiohemiketal).Stable Enzyme-Inhibitor Complex acs.org

This table summarizes the fundamental mechanistic pathways for chemical reactions involving the carboxamide moiety.

Computational and Theoretical Chemistry Studies of N Phenylpiperidine 1 Carboxamide

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as N-phenylpiperidine-1-carboxamide, might bind to a protein's active site. nih.gov This information is vital for drug discovery, as it can help to identify promising drug candidates and optimize their chemical structures for better efficacy and selectivity. nih.gov

Prediction of Binding Modes and Conformations within Target Active Sites

Docking studies are instrumental in visualizing the preferred orientation and conformation of a ligand when it interacts with a protein. For derivatives of carboxamides, these simulations can elucidate how the molecule fits within the binding pocket of a target receptor. For instance, in the context of designing inhibitors for enzymes like monoamine oxidase B (MAO-B), docking simulations can reveal how N-substituted indole-based analogues, which share structural similarities with this compound, orient themselves within the enzyme's active site. nih.gov These studies can predict the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The insights gained from these predictions are crucial for the rational design of more potent and selective inhibitors. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which is essential for predicting their reactivity and interaction with biological targets.

Density Functional Theory (DFT) for Geometric Parameter Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In drug design, DFT is often employed to optimize the geometry of a molecule, providing insights into its most stable three-dimensional conformation. nih.gov For instance, DFT calculations can determine bond lengths and angles, which can then be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov This optimization is a crucial first step before performing more complex calculations like molecular docking or MEP analysis. nih.gov

Molecular Electrostatic Potential (MEP) Analysis for Interaction Site Identification

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the electrostatic potential distribution on the surface of a molecule. chemrxiv.org It helps to identify the electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. chemrxiv.org The MEP map is color-coded, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). nih.gov This information is critical for predicting how a molecule will interact with its biological target, as electrostatic interactions are a key component of ligand-protein binding. chemrxiv.orgrsc.org For example, the negative potential regions on a ligand are likely to interact with positively charged amino acid residues in the protein's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating physicochemical properties or structural features of molecules with their experimentally determined activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govnih.gov

In the context of this compound and its derivatives, QSAR models could be developed to predict their potency as, for example, TRPV1 antagonists or other therapeutic targets. nih.gov The development of a QSAR model typically involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov Statistical methods are then used to build a model that can accurately predict the biological activity based on these descriptors. nih.gov

Two-Dimensional QSAR Approaches for Activity Prediction and Design

Two-dimensional quantitative structure-activity relationship (2D-QSAR) studies are pivotal in computational drug design for establishing a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. This approach relies on molecular descriptors calculated from the 2D representation of molecules, such as topological, constitutional, and electronic parameters. The primary goal is to develop predictive models that can estimate the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.

The development of a robust 2D-QSAR model typically involves several stages:

Data Set Preparation : A dataset of compounds with a common structural scaffold (like this compound) and their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. This set is then divided into a training set for model generation and a test set for external validation.

Descriptor Calculation : A wide array of 2D descriptors is calculated for each molecule. These can include molecular weight, logP (lipophilicity), molar refractivity, and various topological indices.

Model Building : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a linear equation that correlates a selection of descriptors with the biological activity.

Model Validation : The predictive power and robustness of the generated model are rigorously assessed. Internal validation is often performed using the leave-one-out (LOO) cross-validation technique (q²), while external validation is carried out by predicting the activities of the test set compounds (r²_pred).

A representative 2D-QSAR model for a series of carboxamide derivatives might yield statistical parameters as shown in the table below, indicating a statistically significant and predictive model.

Statistical ParameterValueDescription
(Coefficient of Determination)> 0.8Indicates a good fit of the model to the training set data.
(Cross-validated r²)> 0.6Demonstrates the model's internal predictive ability.
F-test (Fischer's value)HighShows the statistical significance of the regression model.
r²_pred (External Validation)> 0.6Confirms the model's ability to predict the activity of new compounds.

This table presents typical values for a robust 2D-QSAR model based on literature for similar compounds.

By interpreting the descriptors in the final QSAR equation, medicinal chemists can gain insights into the structure-activity relationships. For example, a positive coefficient for a descriptor related to lipophilicity would suggest that increasing this property in a specific region of the this compound scaffold could lead to enhanced biological activity.

Three-Dimensional Pharmacophore Modeling for Ligand Design and Virtual Screening

Three-dimensional (3D) pharmacophore modeling is a cornerstone of modern drug discovery, serving as a tool to distill the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and charged centers. pharmacophorejournal.com These models can be generated using either a ligand-based or a structure-based approach and are instrumental in designing new ligands and for virtual screening of large compound libraries. frontiersin.org

In a ligand-based approach, a set of active molecules with a common mechanism of action is superimposed, and the shared chemical features are abstracted into a single model. For example, a study on benzyl (B1604629) phenyl ether derivatives to identify trypanosomal inhibitors generated a five-point pharmacophore hypothesis, AAPRR, which consisted of two hydrogen bond acceptors, two aromatic rings, and one positively charged group. pharmacophorejournal.com This model was then used to build a 3D-QSAR model that yielded a high coefficient of determination (r² = 0.9521) and predictive correlation coefficient (q² = 0.7359), demonstrating its statistical significance and predictive power. pharmacophorejournal.com

For this compound derivatives, a similar approach can be employed. By aligning a series of potent analogs, a pharmacophore model can be constructed to guide the design of novel compounds with improved activity. The key features of such a model would highlight the critical interaction points within the target's binding site.

Pharmacophore FeatureDescriptionPotential Role in this compound
Aromatic Ring (R) A planar, cyclic, conjugated system.The phenyl group can engage in π-π stacking or hydrophobic interactions.
Hydrogen Bond Acceptor (A) An atom with a lone pair of electrons (e.g., carbonyl oxygen).The oxygen of the carboxamide group is a key H-bond acceptor.
Hydrogen Bond Donor (D) An atom with an electropositive hydrogen (e.g., amide N-H).The hydrogen on the carboxamide nitrogen can act as an H-bond donor.
Hydrophobic Group (H) A non-polar group.The piperidine (B6355638) ring can provide a hydrophobic anchor within the binding pocket.
Positive Ionizable (P) A group that can carry a positive charge.Modifications to the piperidine ring could introduce a positively ionizable feature for electrostatic interactions.

This table outlines potential pharmacophoric features for the this compound scaffold based on its chemical structure.

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases, such as ZINC or ChemDiv, in a process known as pharmacophore-based virtual screening. pharmacophorejournal.comfrontiersin.org This allows for the rapid identification of compounds from diverse chemical classes that possess the desired pharmacophoric features, thus facilitating scaffold hopping and the discovery of novel lead structures.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the behavior of a ligand-protein complex, revealing the stability of the binding pose, the nature of intermolecular interactions, and the conformational changes that occur upon ligand binding.

For the this compound scaffold, MD simulations can be employed to validate docking poses and to understand the dynamic nature of its interaction with a biological target. A typical MD simulation protocol involves several key steps:

System Preparation : The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are prepared. This involves adding hydrogen atoms, assigning force field parameters (e.g., CHARMM, AMBER), and solvating the system in a water box with appropriate ions to mimic physiological conditions.

Minimization and Equilibration : The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to allow the system to relax and reach a stable state.

Production Run : A long-duration simulation (typically in the nanosecond to microsecond range) is run to generate a trajectory of the system's atomic motions.

Trajectory Analysis : The resulting trajectory is analyzed to extract meaningful information. Key analyses include:

Root Mean Square Deviation (RMSD) : To assess the stability of the protein backbone and the ligand's binding pose over time. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein, which can be important for ligand binding and function.

Hydrogen Bond Analysis : To monitor the formation and breakage of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Binding Free Energy Calculations : Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand, providing a more accurate prediction of binding affinity than docking scores alone.

A study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors utilized MD simulations to confirm the stability of the lead compound in the active site of the ALK protein. arabjchem.org The simulations provided evidence of a stable binding conformation and a high affinity for the target protein. arabjchem.org

MD Simulation ParameterTypical Value/SoftwarePurpose
Force Field AMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Water Model TIP3P, SPC/EExplicitly represents the solvent environment.
Ensemble NVT, NPTMaintains constant temperature and pressure.
Simulation Time 100-200 nsDuration of the production run to sample conformational space.
Analysis Software GROMACS, AMBER, VMDTools for analyzing the simulation trajectory.

This table summarizes common parameters and software used in MD simulations for drug discovery applications.

Virtual Screening Methodologies for Novel this compound Ligand Discovery

Virtual screening (VS) is a computational strategy that has become indispensable in the early stages of drug discovery for identifying promising hit compounds from large libraries of small molecules. medchemexpress.com The goal of VS is to reduce the vast number of candidate molecules to a manageable number for experimental testing, thereby saving time and resources. medchemexpress.com For the discovery of novel ligands based on the this compound scaffold, both structure-based and ligand-based VS approaches can be effectively utilized.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the biological target is known, SBVS, primarily through molecular docking, is the preferred method. The workflow generally proceeds as follows:

Target Preparation : The 3D structure of the target protein is prepared by adding hydrogens, assigning charges, and defining the binding pocket or active site.

Database Preparation : A large library of compounds, such as the ZINC database, is prepared for docking. This involves generating 3D conformations for each molecule.

Molecular Docking : The compound library is docked into the defined binding site of the target protein using software like AutoDock, Glide, or GOLD. A scoring function is used to estimate the binding affinity and rank the compounds.

Hit Selection and Filtering : The top-ranked compounds are selected based on their docking scores and visual inspection of their binding poses. Further filtering based on drug-likeness properties (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions is often applied to prioritize the most promising candidates. frontiersin.org

Ligand-Based Virtual Screening (LBVS)

In the absence of a target structure, LBVS methods can be used. These approaches rely on the knowledge of existing active ligands.

Similarity Searching : This method is based on the principle that structurally similar molecules are likely to have similar biological activities. A known active compound with the this compound core can be used as a query to search for similar compounds in a database using 2D or 3D similarity metrics.

Pharmacophore Screening : As described in section 5.3.2, a 3D pharmacophore model derived from a set of active this compound analogs can be used as a 3D query to screen compound libraries. frontiersin.org This method is particularly useful for identifying compounds with different chemical scaffolds but the same essential pharmacophoric features (scaffold hopping).

A comprehensive virtual screening workflow often combines multiple methods to increase the chances of finding true positives. For example, a study aimed at identifying HIV-1 capsid inhibitors employed a workflow that started with docking over 1.6 million compounds, followed by more rigorous absolute binding free energy calculations on the top-ranked hits to refine the selection. nih.gov

Virtual Screening StageMethod/ToolPurpose
1. Library Selection ZINC, ChemDiv, PubChemAccess to a large and diverse set of chemical structures.
2. Initial Screening Molecular Docking (e.g., Glide, AutoDock) or Pharmacophore MatchingRapidly filter the library to a smaller subset of potential hits.
3. Hit Refinement Binding Free Energy Calculation (e.g., MM/PBSA)More accurate ranking of the initial hits.
4. Filtering Lipinski's Rule of Five, ADMET PredictionPrioritize candidates with favorable drug-like properties.
5. Hit Selection Visual Inspection and ClusteringFinal selection of a diverse set of compounds for experimental testing.

This table illustrates a typical workflow for a virtual screening campaign.

Through these systematic computational approaches, novel compounds featuring the this compound core can be efficiently identified and prioritized for synthesis and biological evaluation, accelerating the discovery of new therapeutic agents.

Biological Target Identification and Modulation by N Phenylpiperidine 1 Carboxamide and Its Scaffolds

μ-Opioid Receptor (MOR) Ligands

The μ-opioid receptor (MOR) is a well-established target for potent analgesics. acs.org The phenylpiperidine class of molecules, which includes drugs like fentanyl, are known for their action as MOR agonists. nih.govwikipedia.org Research has focused on developing novel MOR ligands based on the N-phenylpiperidine-1-carboxamide structure to achieve desired therapeutic effects while minimizing adverse side effects. acs.org

Design and Development of Selective MOR Agonists

The design of selective MOR agonists often involves modifying the core this compound structure to enhance affinity and efficacy for the receptor. acs.orgnih.gov For instance, pyrazole-1-carboxamide derivatives have been developed as novel MOR agonists. kribb.re.kr The aminopyrazole core skeleton, guided by the structure-activity relationship (SAR) data of existing compounds, has been a key area of exploration. kribb.re.kr

One such optimized selective G-protein biased agonist, Compound 17a, demonstrated potent inhibitory activity on cyclic adenosine (B11128) monophosphate (cAMP) levels, a hallmark of the G-protein pathway, with a 50% efficacy concentration (EC50) value of 87.1 nM. kribb.re.kr Importantly, this compound showed no activity in the MOR β-arrestin pathway or at other opioid receptor subtypes, highlighting its selectivity. kribb.re.kr

Investigation of Biased Agonism at MOR

Agonists of the μ-opioid receptor (MOR) are effective analgesics, but their use is hampered by significant side effects like respiratory depression. acs.org These adverse effects are partially attributed to the β-arrestin signaling pathway. acs.orgnih.gov This has led to the exploration of "biased agonists," which preferentially activate the G-protein signaling pathway over the β-arrestin pathway, with the goal of separating the desired analgesic effects from the undesirable side effects. acs.orgnih.govh1.co

Compounds with partial agonism combined with G-protein-biased signaling profiles are considered a promising approach to address the opioid crisis. acs.org The development of G protein-biased ligands, such as TRV130 (oliceridine) and PZM21, represents a significant step in this direction. nih.govh1.conih.govmdpi.com These molecules have been shown to be potent analgesics with potentially reduced gastrointestinal and respiratory dysfunction compared to traditional opioids like morphine. h1.co

The investigation into biased agonism involves a combination of computational methods and cell-based functional assays to design novel structural scaffolds with high affinity and a bias towards G-protein signaling at the MOR. acs.org For example, virtual screening and subsequent experimental validation have been employed to identify compounds with dual-biased agonistic effects for both μ- and δ-opioid receptors. nih.gov

Table 1: Investigational MOR Biased Agonists

Compound Target Receptor(s) Reported Activity Reference
TRV130 (Oliceridine) μ-Opioid Receptor G-protein biased agonist nih.govh1.comdpi.com
PZM21 μ-Opioid Receptor G-protein biased agonist nih.govnih.govmdpi.com
Compound 17a μ-Opioid Receptor Selective G-protein biased agonist kribb.re.kr
ID110460001 μ/δ-Opioid Receptors Dual biased agonist nih.gov
ID110460002 μ/δ-Opioid Receptors Dual biased agonist nih.gov
ID110460003 μ/δ-Opioid Receptors Dual biased agonist nih.gov

Aldo-Keto Reductase (AKR) Inhibition

The aldo-keto reductase (AKR) superfamily of enzymes plays a crucial role in various physiological and pathophysiological processes. mdpi.com Notably, certain members of this family, such as AKR1B1 (aldose reductase) and AKR1B10, are implicated in cancer and other diseases. nih.govnih.gov The this compound scaffold has been utilized to develop inhibitors of these enzymes. nih.gov

Targeting Aldose Reductase (AKR1B1) and AKR1B10

AKR1B1 and AKR1B10 are overexpressed in several types of cancer, making them attractive targets for therapeutic intervention. nih.gov The inhibition of these enzymes is considered a potential strategy for treating inflammation-mediated cancers. nih.gov Phenylcarbamoylazinane-1,2,4-triazole amides, derived from an this compound precursor, have been identified as inhibitors of both AKR1B1 and AKR1B10 through computational analysis. nih.gov

In these studies, specific derivatives demonstrated potent inhibitory activity. For instance, compound 7d was identified as the best inhibitor of AKR1B1, while compound 7f was the most effective against AKR1B10. nih.gov The inhibitory action involves hydrogen bonding and electrostatic interactions with key amino acid residues in the active sites of the enzymes. nih.gov For example, the oxygen of the this compound moiety of compound 7d forms hydrogen bonds with Gly213, Ser214, and Leu212 in AKR1B1. nih.gov Similarly, the oxygen of the same moiety in compound 7f interacts with Asn161 and Ser160 in AKR1B10. nih.gov

The development of selective inhibitors is crucial, as the closely related AKR1A1 and AKR1B1 are involved in important detoxification processes. mdpi.com Therefore, compounds that selectively target AKR1B10 are of particular interest. mdpi.commdpi.com

Table 2: Phenylcarbamoylazinane-1,2,4-triazole Amide Derivatives as AKR Inhibitors

Compound Target Enzyme Key Interacting Residues Reference
7d AKR1B1 Gly213, Ser214, Leu212, Arg268 nih.gov
7f AKR1B10 Tyr49, Asn161, Ser160, Asp217 nih.gov

Lipoxygenase (LOX) Enzyme Modulation

Lipoxygenases (LOXs) are a family of enzymes that play a key role in the biosynthesis of inflammatory mediators. nih.gov Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), is a recognized therapeutic strategy for inflammatory conditions. nih.govfrontiersin.org

Inhibitory Potential against 15-Lipoxygenase and 5-Lipoxygenase

Research has demonstrated the potential of various chemical scaffolds to inhibit LOX enzymes. nih.govnih.govnih.gov While direct studies on this compound as a LOX inhibitor are not extensively detailed in the provided context, the broader field of LOX inhibition highlights the importance of identifying novel inhibitors. For instance, indole-based inhibitors have been developed for 15-LOX-1. nih.gov Similarly, benzothiazole-based thiazolidinones have been investigated for their LOX inhibitory activity as a mechanism for their anti-inflammatory effects. nih.gov The inhibitory activity is typically assessed by measuring the conversion of substrates like sodium linoleate (B1235992) to their hydroperoxy derivatives. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov The enzyme catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to yield NAEs. wikipedia.org While the development of NAPE-PLD inhibitors is of significant interest for studying the biological roles of NAEs, research has primarily focused on other chemical scaffolds. For instance, a CNS-active NAPE-PLD inhibitor, LEI-401, was identified through high-throughput screening and was shown to reduce NAE levels in the brain. nih.govnih.gov However, based on available research, there is no direct evidence of compounds with the this compound scaffold acting as inhibitors of NAPE-PLD.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising drug target for neuropsychiatric disorders, including schizophrenia. nih.gov Activation of TAAR1 can modulate the activity of key neurotransmitter systems like dopamine (B1211576), serotonin (B10506), and glutamate (B1630785). nih.gov A significant breakthrough in this area was the discovery of a series of 4-(2-aminoethyl)piperidine-1-carboxamide derivatives as TAAR1 agonists. nih.govnih.gov

A screening effort identified 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide as a submicromolar agonist of TAAR1, a novel finding as this core structure had not been previously associated with TAAR1 modulation. nih.gov This initial hit prompted the synthesis and evaluation of a set of analogs to explore the structure-activity relationship (SAR). The research led to the identification of more potent compounds, with the four most active demonstrating EC50 values for TAAR1 agonistic activity in the range of 0.033 to 0.112 μM. nih.gov One of the most promising compounds, AP163 (4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride), showed a dose-dependent reduction in hyperlocomotion in a dopamine transporter knockout (DAT-KO) rat model, suggesting its potential as a treatment for disorders associated with increased dopamine function. nih.gov

Table 1: TAAR1 Agonistic Activity of this compound Derivatives

Compound Structure TAAR1 EC50 (µM)
1 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide 0.507 nih.gov
AP163 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide 0.033 - 0.112 nih.gov

Stearoyl-CoA Desaturase 1 (SCD1) Inhibition

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its inhibition is a potential therapeutic strategy for metabolic diseases. Research has identified a series of potent and orally bioavailable piperidine-aryl urea-based SCD1 inhibitors, which share structural similarities with the this compound scaffold.

Structure-activity relationship (SAR) studies have been conducted on these compounds. For instance, modifications to the aryl group and the piperidine (B6355638) ring have been explored to optimize potency and pharmacokinetic properties. The urea (B33335) linker is a key feature of these inhibitors, engaging in important interactions within the enzyme's active site.

Integrin α5β1 Antagonism

Integrin α5β1, a receptor for fibronectin, plays a crucial role in cell adhesion, migration, and angiogenesis, making it a target for anti-cancer and anti-inflammatory therapies. A class of selective integrin α5β1 inhibitors based on a heterocyclic scaffold has been developed, with SAR studies focusing on N-phenyl piperidine derivatives. researchgate.net

These non-peptidic antagonists have been optimized for oral bioavailability and potent inhibition of the integrin α5β1. The SAR exploration has provided insights into the structural requirements for high-affinity binding to the receptor.

Serotonin 5-HT2C Receptor Positive Allosteric Modulation (PAM)

The serotonin 5-HT2C receptor (5-HT2CR) is a G protein-coupled receptor involved in the regulation of mood, appetite, and substance use disorders. nih.govnih.govacs.org Positive allosteric modulators (PAMs) of the 5-HT2CR offer a promising therapeutic approach by enhancing the effect of the endogenous ligand, serotonin.

Researchers have discovered a series of 4-phenylpiperidine-2-carboxamide analogues that act as 5-HT2CR PAMs. nih.govnih.govacs.org Starting from a 4-alkylpiperidine-2-carboxamide scaffold, optimization of the lipophilic tail with cyclohexyl- or phenyl-containing fragments led to the discovery of compounds with improved drug-like properties. nih.govnih.gov One such compound, CTW0415, demonstrated enhanced pharmacokinetics and reduced off-target interactions. nih.govacs.org In vivo studies confirmed its ability to potentiate the effects of a selective 5-HT2CR agonist. nih.gov

Table 2: 5-HT2C Receptor Positive Allosteric Modulator Activity

Compound Scaffold Key Finding
CTW0415 4-phenylpiperidine-2-carboxamide Improved pharmacokinetics and reduced off-target interactions. nih.govacs.org

Other Identified Enzyme or Receptor Interactions (e.g., Human DNA Topoisomerase IIα)

While the this compound scaffold has been primarily investigated for its effects on the targets mentioned above, the broader class of heterocyclic amides has been studied for interactions with other enzymes, including human DNA topoisomerase IIα. This enzyme is a well-established target for anticancer drugs.

Notably, a study on N-phenylpyrrolamide inhibitors of bacterial DNA gyrase found that these compounds were selective and did not show activity against human DNA topoisomerase IIα, highlighting a desirable selectivity profile for antibacterial drug development. rsc.org Conversely, other structurally distinct heterocyclic compounds, such as acridine-thiosemicarbazone derivatives, have been shown to inhibit human topoisomerase IIα. nih.gov However, based on the available research, there is no direct evidence to suggest that compounds with the this compound scaffold are inhibitors of human DNA topoisomerase IIα.

Advanced Spectroscopic and Diffraction Techniques for Structural Research on N Phenylpiperidine 1 Carboxamide

Single Crystal X-ray Diffraction Analysis

X-ray diffraction analysis allows for the definitive determination of the molecule's conformation. In related piperidine (B6355638) structures, the piperidine ring consistently adopts a stable chair conformation to minimize steric strain. nih.gov For instance, in the analog Phenyl piperidine-1-carboxylate, the piperidine ring is in a chair conformation, with the apical nitrogen and opposing carbon atoms situated out of the mean square plane formed by the other four carbon atoms. nih.gov

The analysis also reveals the relative orientation of the different molecular fragments. In Phenyl piperidine-1-carboxylate, the benzene (B151609) ring is planar, and there is a significant dihedral angle of 49.55 (8)° between the plane of the benzene ring and the basal plane of the piperidine ring. nih.gov This twist is characteristic of such linked ring systems, where steric hindrance prevents a fully coplanar arrangement. The carboxamide group itself is expected to be largely planar, a feature that influences electronic delocalization and hydrogen bonding potential.

Crystal packing, the arrangement of molecules in the crystal lattice, is governed by a network of intermolecular interactions. X-ray diffraction precisely maps these interactions, which are crucial for the stability of the crystal structure.

In the case of N-phenylpiperidine-1-carboxamide, the N-H group of the amide and the carbonyl oxygen are expected to be primary sites for hydrogen bonding. In many related carboxamide structures, intermolecular N-H⋯O hydrogen bonds are a dominant feature, often linking molecules into one-dimensional chains or two-dimensional sheets. nih.gov

Interactive Table 1: Comparative Crystal Data for this compound Analogs

ParameterN-Phenylpiperidine-1-carbothioamide nih.govPhenyl piperidine-1-carboxylate nih.gov
Formula C₁₂H₁₆N₂SC₁₂H₁₅NO₂
Molar Mass 220.33 g/mol 205.25 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 11.661 (2)6.2091 (2)
b (Å) 9.5220 (19)7.6881 (3)
c (Å) 10.989 (2)11.2838 (4)
β (°) ** 102.15 (3)97.211 (2)
Volume (ų) **1192.8 (4)534.39 (3)
Z 42
Temperature (K) 293 (2)296

Nuclear Magnetic Resonance (NMR) Spectroscopy for Academic Structural Elucidation

NMR spectroscopy is a cornerstone technique for structural elucidation in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the verification of a compound's covalent framework.

In the synthesis of this compound, NMR is essential for monitoring the reaction progress and confirming the identity of the final product. google.com The synthesis typically involves the reaction of piperidine with phenyl isocyanate or a related precursor. By taking NMR spectra at various time points, chemists can observe the disappearance of signals corresponding to the starting materials and the concurrent appearance of new signals corresponding to the this compound product.

The ¹H NMR spectrum of the final compound is expected to show characteristic signals for each part of the molecule.

Phenyl Protons: A set of multiplets in the aromatic region (typically δ 7.0-7.6 ppm).

Piperidine Protons: A series of complex, overlapping multiplets in the aliphatic region (typically δ 1.5-3.6 ppm) due to the protons on the six-membered ring. nih.govhmdb.ca

Amide Proton (N-H): A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the amide group (typically δ 155-175 ppm), the carbons of the phenyl ring, and the carbons of the piperidine ring. nih.govunica.it The complete assignment of all proton and carbon resonances, often aided by two-dimensional NMR experiments like COSY, HSQC, and HMBC, allows for the unambiguous confirmation that the desired molecular structure has been successfully synthesized. rsc.orgrsc.org

Interactive Table 2: Expected NMR Chemical Shift Ranges for this compound in CDCl₃

GroupNucleusExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl Ring¹H7.0 - 7.6Multiplets (m)
Piperidine Ring (α to N)¹H~3.5Multiplet (m)
Piperidine Ring (β, γ to N)¹H1.5 - 1.9Multiplets (m)
Amide¹HVariableBroad Singlet (br s)
Carbonyl¹³C155 - 170Singlet
Phenyl Ring¹³C120 - 140Multiple Singlets
Piperidine Ring¹³C24 - 50Multiple Singlets

Future Research Directions for N Phenylpiperidine 1 Carboxamide

Rational Design of Next-Generation Ligands with Enhanced Selectivity and Potency

The future of N-phenylpiperidine-1-carboxamide-based drug discovery lies in the rational design of ligands with superior selectivity and potency. A key strategy involves the meticulous exploration of structure-activity relationships (SAR) to understand how specific structural modifications influence biological activity.

One prominent area of focus has been the development of inhibitors for fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. nih.govlookchem.com Early lead compounds, such as N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750), showed moderate potency. nih.gov To enhance this, researchers have explored replacing the quinoline (B57606) group with a biaryl ether moiety, leading to significantly more potent inhibitors like PF-3845. nih.gov These studies demonstrate that systematic modification of the substituent on the piperidine (B6355638) ring is a fruitful avenue for improving potency.

Future rational design efforts will likely concentrate on:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core piperidine or phenyl rings with other heterocyclic systems to improve properties like solubility and metabolic stability while maintaining or enhancing target engagement. chemrxiv.org For instance, replacing an ester linker with a more metabolically stable amide linker has been a successful strategy in developing derivatives of known drugs. nih.gov

Stereochemical Optimization: Investigating the impact of stereochemistry on activity, as seen in N-arylpiperidine-3-carboxamide derivatives where the S-configuration showed significantly higher antimelanoma activity than the R-configuration. nih.gov

Multi-target-directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets involved in a complex disease. For example, N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While much of the research on N-phenylpiperidine-1-carboxamides has centered on FAAH inhibition for inflammatory pain, the versatility of this scaffold suggests a much broader therapeutic potential. nih.govnih.gov Future research will undoubtedly focus on identifying and validating novel biological targets for this class of compounds.

Promising areas for exploration include:

Oncology: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, suggesting their potential as anticancer agents. nih.gov Further investigation into the specific molecular targets and pathways involved could lead to new cancer therapies.

Neurodegenerative Diseases: The neuroprotective effects of FAAH inhibitors make this class of compounds interesting for Alzheimer's disease. nih.govresearchgate.net Additionally, derivatives have been explored as cholinesterase inhibitors, another key target in Alzheimer's treatment. nih.govresearchgate.net

Infectious Diseases: The discovery of carboxamide scaffolds with antimalarial activity opens up the possibility of developing this compound-based drugs for infectious diseases. chemrxiv.org

Androgen Receptor Antagonism: N-arylpiperazine-1-carboxamide derivatives have been identified as potent androgen receptor (AR) antagonists, suggesting their potential utility in treating prostate cancer. nih.gov

The identification of new targets will require a combination of high-throughput screening of compound libraries against diverse biological assays and hypothesis-driven approaches based on the known pharmacology of related molecules.

Development of Innovative and Sustainable Synthetic Methodologies

The efficient and environmentally friendly synthesis of N-phenylpiperidine-1-carboxamides is crucial for their development as pharmaceuticals. Future research in this area will focus on developing innovative and sustainable synthetic methods that are both cost-effective and scalable.

Key areas for advancement include:

Green Chemistry Approaches: The use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions is becoming increasingly important in pharmaceutical synthesis. rasayanjournal.co.inmdpi.com For N-substituted piperidones, a key intermediate, green chemistry approaches that avoid the classical Dieckman condensation have been developed. nih.gov These methods often involve one-pot multicomponent reactions, which increase atom economy and reduce waste. rasayanjournal.co.inresearchgate.net

Catalytic Methods: The development of novel catalytic systems, such as copper-catalyzed reactions, can provide more efficient and selective routes to chiral piperidines and other complex derivatives. acs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reproducibility, and the potential for automated synthesis. Applying flow chemistry to the synthesis of this compound derivatives could streamline their production.

Modular Synthesis: A modular approach that allows for the rapid assembly of diverse derivatives from a common intermediate is highly desirable for building compound libraries for screening. news-medical.net This can be achieved through techniques like late-stage functionalization.

A recent development in piperidine synthesis involves a two-step process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling, which significantly simplifies the construction of complex piperidines. news-medical.net

Deeper Understanding of Molecular Mechanisms of Action and Resistance

A thorough understanding of how this compound derivatives interact with their biological targets at a molecular level is essential for designing more effective drugs and overcoming potential resistance mechanisms.

Future research will need to employ a range of techniques to elucidate these mechanisms, including:

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of these ligands in complex with their target proteins. For example, the crystal structure of FAAH with an inhibitor revealed that the active site has remarkable flexibility. lookchem.com This information is invaluable for understanding binding modes and guiding the design of new inhibitors.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and kinetics of ligand-target interactions.

Cellular and In Vivo Imaging: The development of fluorescent probes based on the this compound scaffold can enable the real-time visualization of target engagement and drug distribution in living cells and organisms. rsc.org

Resistance Mechanism Studies: As with any therapeutic agent, the potential for drug resistance is a concern. Research into the mechanisms by which cells or pathogens might develop resistance to this compound-based drugs will be critical for their long-term clinical success. This could involve identifying mutations in the target protein that reduce drug binding or the upregulation of drug efflux pumps. nih.gov

Application of Advanced Computational Approaches in Drug Design and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and the optimization of lead compounds. mpg.de The application of advanced computational approaches will be instrumental in accelerating the development of this compound-based therapeutics.

Key computational strategies for future research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to piperazine-carboxamide FAAH inhibitors to build predictive models that guide the design of new, more potent compounds. nih.govmdpi.com These models have highlighted the importance of electrostatic and hydrogen-bond acceptor properties for activity. mdpi.com

Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding mode of a ligand within the active site of a target protein, while molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-protein complex. nih.govnih.govchemrxiv.org These techniques have been used to understand the binding of FAAH inhibitors and to rationalize observed structure-activity relationships. lookchem.comnih.gov

Virtual Screening: Large databases of chemical compounds can be virtually screened against a biological target to identify potential hits with novel scaffolds. chemrxiv.org

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, identify potential drug targets, and even design novel molecules from scratch. nih.gov

By integrating these computational approaches with experimental validation, researchers can significantly streamline the drug discovery and optimization process for this compound derivatives.

Q & A

Q. What are the standard synthetic routes for N-phenylpiperidine-1-carboxamide and its derivatives?

The synthesis typically involves coupling piperidine derivatives with phenyl isocyanate or via substitution reactions. For example, Huang et al. (2020) synthesized a derivative by reacting 4-hydroxy-4-(3-methoxyphenyl)piperidine with phenyl isocyanate under anhydrous conditions, followed by purification via column chromatography (≥95% purity confirmed by HPLC) . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize byproducts.

Q. How is structural characterization of this compound performed?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, Li et al. (2011) resolved the crystal structure of a related compound (N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) using SHELXL-97, revealing bond lengths (e.g., C–N = 1.46 Å) and torsion angles critical for conformational analysis . Complementary techniques include NMR (¹H/¹³C), FT-IR (amide I band at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS).

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

Common assays include:

  • Opioid receptor binding assays (e.g., radioligand displacement with [³H]DAMGO for μ-opioid receptors) .
  • TRPV1 antagonism assays (calcium flux measurements in HEK293 cells expressing human TRPV1) .
  • Analgesic activity screening via hot-plate or acetic acid-induced writhing tests in rodent models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR studies focus on modifying substituents to enhance target affinity and selectivity. For example:

  • Introducing a 3-methoxyphenyl group at the piperidine 4-position increased μ-opioid receptor binding (Ki = 12 nM vs. 85 nM for the parent compound) .
  • Adding a dimethylaminomethyl group improved blood-brain barrier permeability (logP = 2.1 vs. 1.5) . Computational docking (e.g., AutoDock Vina) can predict binding poses to TRPV1 or opioid receptors, guiding rational design .

Q. What crystallographic software and refinement protocols are recommended for resolving structural ambiguities?

SHELXL remains widely used for small-molecule refinement. Key steps include:

  • Data collection at low temperature (100 K) to reduce thermal motion artifacts .
  • Using the HKLF 4 format for intensity integration and TWIN/BASF commands for handling twinned crystals .
  • Validation with PLATON to check for missed symmetry or hydrogen-bonding networks (e.g., N–H⋯S interactions in thioamide analogs) .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Metabolic profiling : Incubate compounds with liver microsomes to identify unstable motifs (e.g., ester hydrolysis) .
  • Pharmacokinetic studies : Measure plasma half-life (e.g., t₁/₂ = 2.1 hr in mice) and adjust dosing regimens .
  • Pro-drug approaches : Mask polar groups (e.g., hydroxyls) to enhance bioavailability .

Q. What methodologies are employed to study multitarget mechanisms (e.g., dual opioid/TRPV1 activity)?

Lee et al. (2019) combined:

  • Functional selectivity assays : Measure cAMP inhibition (opioid pathway) and capsaicin-induced calcium influx (TRPV1) in the same cellular model .
  • In vivo synergy tests : Co-administer selective inhibitors (e.g., naloxone for opioids) to isolate mechanisms in pain models .

Methodological Frameworks

Q. How can the PICO framework improve experimental design for pharmacological studies?

  • Population : Rodent models of neuropathic pain.
  • Intervention : this compound derivative (10 mg/kg, i.p.).
  • Comparison : Gabapentin (positive control).
  • Outcome : Mechanical allodynia (von Frey test). This ensures alignment between hypothesis and measurable endpoints .

Q. What criteria (e.g., FINER) should guide research question formulation?

  • Feasible : Access to synthetic intermediates (e.g., piperidine precursors).
  • Novel : Targeting understudied off-target effects (e.g., σ-receptor interactions).
  • Ethical : Compliance with IACUC guidelines for animal studies.
  • Relevant : Addressing unmet needs in chronic pain management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.